molecular formula C8H5BrClNO4 B2943200 Methyl 3-bromo-2-chloro-5-nitrobenzoate CAS No. 1507488-40-5

Methyl 3-bromo-2-chloro-5-nitrobenzoate

Cat. No.: B2943200
CAS No.: 1507488-40-5
M. Wt: 294.49
InChI Key: JDEKOPWVTXSIIN-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-chloro-5-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4. It is a derivative of benzoic acid, featuring bromine, chlorine, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-chloro-5-nitrobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by bromination and chlorination to add the respective halogens. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or chlorine in the presence of a catalyst for halogenation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-chloro-5-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with different functional groups replacing the halogens.

    Reduction: Methyl 3-amino-2-chloro-5-nitrobenzoate.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Methyl 3-bromo-2-chloro-5-nitrobenzoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby affecting their activity. The presence of electron-withdrawing groups (nitro, bromo, and chloro) can influence its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-chloro-3-nitrobenzoate
  • Methyl 3-chloro-5-nitrobenzoate
  • Methyl 2-bromo-5-nitrobenzoate

Uniqueness

Methyl 3-bromo-2-chloro-5-nitrobenzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other compounds. The combination of bromine, chlorine, and nitro groups in this particular arrangement provides distinct chemical properties compared to its analogs .

Properties

IUPAC Name

methyl 3-bromo-2-chloro-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEKOPWVTXSIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507488-40-5
Record name methyl 3-bromo-2-chloro-5-nitrobenzoate
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